2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
Description
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane is a fluorinated organic compound characterized by a trifluoroethane backbone substituted with a thioether group linked to a dimethoxyethyl moiety. Its molecular formula is C₅H₉F₃O₂S, with a calculated molecular weight of 206.18 g/mol.
Properties
CAS No. |
84455-36-7 |
|---|---|
Molecular Formula |
C6H11F3O2S |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2S/c1-10-5(11-2)3-12-4-6(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
AMQYICAOQAOBSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSCC(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane typically involves the reaction of 2,2-dimethoxyethanol with a trifluoromethylating agent in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted products with nucleophiles.
Scientific Research Applications
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)
- Structure : C₂HCl₂F₃ (trifluoroethane with two chlorine atoms at the 2-position) .
- Molecular Weight : 152.93 g/mol .
- Key Properties :
- Applications : Widely used as a refrigerant (ASHRAE designation R-123) and retrofitting agent for CFC-11/CFC-113 in low-pressure chillers .
- Toxicity : Associated with hepatotoxicity in occupational settings due to metabolism to trifluoroacetic acid .
2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane
Table 1: Structural and Functional Comparison
Thermodynamic and Physical Properties
- HCFC-123 : Exhibits low thermal conductivity (0.073 W/m·K) and viscosity (0.38 mPa·s), making it suitable for refrigeration . Equations of state (e.g., Modified Benedict-Webb-Rubin) have been developed to model its thermodynamic behavior .
- However, experimental data on boiling point, density, or phase behavior are unavailable.
Environmental and Health Considerations
- Target Compound : Lacks chlorine, suggesting negligible ODP. However, trifluoroethyl groups may contribute to atmospheric persistence or GWP, requiring further study.
Biological Activity
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane (CAS Number: 84455-36-7) is a chemical compound with potential biological activities. Its unique structure, characterized by a trifluoroethane moiety and a dimethoxyethyl thio group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₆H₁₁F₃O₂S
- Molecular Weight : 204.21 g/mol
- Density : 1.193 g/cm³
- Boiling Point : 161.5 °C
- Flash Point : 51.5 °C
Biological Activity Overview
The biological activity of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane has been investigated in various contexts, including its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane exhibit antimicrobial properties. For instance, studies on thioether derivatives have shown promising results against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Dimethoxyethyl thio derivative | Staphylococcus aureus | <100 µM | |
| Trifluoroethyl derivatives | E. coli | <50 µM |
The proposed mechanism of action for compounds with similar structures often involves:
- Disruption of bacterial cell membranes.
- Inhibition of key enzymes involved in metabolic pathways.
- Interference with nucleic acid synthesis.
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, researchers screened a library of thioether compounds for antimicrobial activity. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted the importance of substituent effects on biological activity.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cancer cell lines to evaluate the safety profile of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane. The compound showed moderate cytotoxic effects at higher concentrations (IC50 > 100 µM), suggesting that while it may have therapeutic potential, further optimization is necessary to reduce toxicity.
Research Findings
Recent investigations into the biological activity of this compound have focused on:
- In vitro assays : Evaluating the compound's efficacy against various cell lines.
- Structure-activity relationship (SAR) studies: Identifying how modifications to the chemical structure influence biological activity.
Key Findings:
- Compounds with increased lipophilicity generally show enhanced cell membrane permeability.
- The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
